molecular formula C24H21FN4O3 B2842416 (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-91-9

(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2842416
CAS RN: 941941-91-9
M. Wt: 432.455
InChI Key: UQRVQDMDOHYMCR-XAYXJRQQSA-N
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Description

(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Urea and Bis-Urea Derivatives: Synthesis and Biological Evaluation

A study by Perković et al. (2016) explored the synthesis and biological evaluation of novel compounds, including urea and bis-urea derivatives, with hydroxyl or halogen substituted benzene moieties. These compounds showed significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. The study highlighted the potential of such compounds in developing new therapeutic agents for breast cancer treatment. The most promising compound, a p-fluoro derivative, demonstrated high activity and selectivity against MCF-7 cells, suggesting its potential as a lead compound in breast carcinoma drug development (Perković et al., 2016).

Synthesis, Antioxidant, and Anticholinesterase Activities of Novel Coumarylthiazole Derivatives

Another study by Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibited significant inhibitory activity, with certain derivatives being more potent than the standard galantamine. This study underscored the therapeutic potential of these derivatives in treating neurodegenerative diseases, such as Alzheimer's, by targeting cholinesterase enzymes (Kurt et al., 2015).

Isoquinoline and Quinazoline Urea Analogues as Antagonists for Human Adenosine A(3) Receptor

Research by van Muijlwijk-Koezen et al. (2000) on isoquinoline and quinazoline urea derivatives demonstrated their binding affinity to human adenosine A(3) receptors. These findings suggest the potential application of such compounds in developing treatments for various psychiatric disorders associated with stress or hyperarousal states, highlighting their therapeutic relevance in neuropsychiatric pharmacology (van Muijlwijk-Koezen et al., 2000).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-methoxyphenethylamine with 2-aminobenzophenone to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This intermediate is then reacted with 4-fluorobenzaldehyde to form the final product.", "Starting Materials": [ "4-methoxyphenethylamine", "2-aminobenzophenone", "4-fluorobenzaldehyde", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-methoxyphenethylamine (1.0 equiv) in acetic acid and add sodium acetate (1.1 equiv).", "Step 2: Add 2-aminobenzophenone (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with ethanol and diethyl ether.", "Step 4: Dissolve the intermediate (3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea) in ethanol and add 4-fluorobenzaldehyde (1.1 equiv).", "Step 5: Heat the reaction mixture at reflux for 24 hours.", "Step 6: Cool the reaction mixture and filter the resulting solid.", "Step 7: Wash the solid with diethyl ether and dry under vacuum to obtain the final product." ] }

CAS RN

941941-91-9

Molecular Formula

C24H21FN4O3

Molecular Weight

432.455

IUPAC Name

1-(4-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H21FN4O3/c1-32-19-12-6-16(7-13-19)14-15-29-22(20-4-2-3-5-21(20)27-24(29)31)28-23(30)26-18-10-8-17(25)9-11-18/h2-13H,14-15H2,1H3,(H2,26,28,30)

InChI Key

UQRVQDMDOHYMCR-XAYXJRQQSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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